molecular formula C16H15NO3 B14372107 [3-Methyl-4-(nitromethyl)phenyl](4-methylphenyl)methanone CAS No. 91198-42-4

[3-Methyl-4-(nitromethyl)phenyl](4-methylphenyl)methanone

Cat. No.: B14372107
CAS No.: 91198-42-4
M. Wt: 269.29 g/mol
InChI Key: NLXUZBLYYRSNCS-UHFFFAOYSA-N
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Description

3-Methyl-4-(nitromethyl)phenylmethanone: is an organic compound with the molecular formula C16H15NO3. It is a ketone derivative characterized by the presence of a nitromethyl group and two methylphenyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(nitromethyl)phenylmethanone typically involves the nitration of a suitable precursor followed by a Friedel-Crafts acylation reaction. The nitration step introduces the nitromethyl group, while the Friedel-Crafts acylation attaches the methylphenyl groups to the ketone.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the nitration and acylation processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitromethyl group can undergo oxidation to form nitro compounds.

    Reduction: The nitromethyl group can be reduced to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored for its potential use in drug development due to its unique structural features.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(nitromethyl)phenylmethanone involves its interaction with molecular targets through its functional groups. The nitromethyl group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with other molecules. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

    4-Methylphenylmethanone: Lacks the nitromethyl group, resulting in different reactivity.

    3-Nitro-4-(methyl)phenylmethanone: Similar structure but with a nitro group instead of a nitromethyl group.

Uniqueness:

  • The presence of both nitromethyl and methylphenyl groups in 3-Methyl-4-(nitromethyl)phenylmethanone gives it unique reactivity and potential applications compared to its analogs.

Properties

CAS No.

91198-42-4

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

[3-methyl-4-(nitromethyl)phenyl]-(4-methylphenyl)methanone

InChI

InChI=1S/C16H15NO3/c1-11-3-5-13(6-4-11)16(18)14-7-8-15(10-17(19)20)12(2)9-14/h3-9H,10H2,1-2H3

InChI Key

NLXUZBLYYRSNCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C[N+](=O)[O-])C

Origin of Product

United States

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